

Application Notes and Protocols for Coagulation Testing Using Sodium Citrate Tubes

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Compound of Interest

Compound Name: Citrate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and procedures for coagulation testing using sodium **citrate** tubes. Adherence to these protocols is critical for obtaining accurate and reproducible results in research, clinical, and drug development settings.

Principle of Anticoagulation

Sodium **citrate** is the anticoagulant of choice for most coagulation assays. Its mechanism of action is based on the chelation of calcium ions (Ca^{2+}) in the blood specimen.^{[1][2]} Calcium is an essential cofactor in the coagulation cascade, required for the activation of several clotting factors.^{[1][2]} By binding to calcium, sodium **citrate** effectively halts the coagulation process in vitro, preserving the coagulation factors in their inactive state for subsequent analysis.^{[1][3]} The anticoagulation effect is reversible, allowing for the initiation of clotting in the laboratory by adding calcium back into the plasma sample.^[4]

Materials and Equipment

- Blood Collection Tubes: Light blue top vacuum tubes containing 3.2% (0.109 M) buffered sodium **citrate**.^{[5][6]}
- Venipuncture Equipment: 19-21 gauge needles are recommended to prevent hemolysis and platelet activation.^{[7][8]} For winged "butterfly" collection sets, a discard tube is mandatory.^[5]

[7]

- Centrifuge: A calibrated centrifuge capable of achieving the required g-force for preparing platelet-poor plasma.
- Pipettes and Tips: Calibrated precision pipettes for plasma aspiration.
- Coagulation Analyzer or Water Bath and Stopwatch: For performing coagulation assays.
- Reagents: Specific reagents for the desired coagulation test (e.g., thromboplastin for PT, activated partial thromboplastin for aPTT).
- Controls: Normal and abnormal plasma controls for quality assurance.

Experimental Protocols

Specimen Collection

Proper specimen collection is the most critical pre-analytical variable in coagulation testing.

- Patient Preparation: For certain specialized tests, the patient may need to be fasting. Note any medications that may interfere with coagulation, such as anticoagulants.
- Order of Draw: If multiple blood tubes are drawn, the sodium **citrate** tube should be collected after a non-additive tube (e.g., red top) but before tubes with other additives (e.g., EDTA, heparin).[5][9] If only a coagulation tube is being drawn with a winged collection set, a discard tube must be used first to prime the tubing and ensure the correct blood-to-anticoagulant ratio.[5][7]
- Venipuncture: Perform a clean, atraumatic venipuncture. Avoid prolonged tourniquet application (less than one minute).[5]
- Tube Filling: Ensure the tube is filled to the indicated mark to maintain the crucial 9:1 blood-to-anticoagulant ratio.[5][8] Under-filled tubes will lead to an excess of **citrate**, resulting in falsely prolonged clotting times.[8]
- Mixing: Immediately after collection, gently invert the tube 3-6 times to ensure thorough mixing of blood with the anticoagulant.[5][6] Vigorous shaking can cause hemolysis and

platelet activation.

Plasma Preparation (Platelet-Poor Plasma)

For most coagulation assays, platelet-poor plasma (PPP) with a platelet count of $<10,000/\mu\text{L}$ is required.[\[10\]](#)

- Centrifugation: Within one hour of collection, centrifuge the sodium **citrate** tube.[\[5\]](#) The standard recommendation is centrifugation at $1500 \times g$ for 15 minutes at room temperature.[\[10\]](#)
- Double Centrifugation (for specialized testing): For tests highly sensitive to platelet contamination, such as lupus anticoagulant testing, a double-centrifugation method is recommended.[\[5\]](#)[\[11\]](#)
 - Perform the initial centrifugation as described above.
 - Carefully aspirate the plasma, avoiding the buffy coat layer, and transfer it to a clean plastic tube.
 - Centrifuge the plasma again at the same speed and duration.
 - Aspirate the supernatant for testing.
- Plasma Aspiration: Using a plastic pipette, carefully remove the plasma, leaving a small layer above the buffy coat to avoid platelet contamination.
- Storage: If testing is not performed immediately, plasma should be stored in tightly capped plastic tubes. Refer to the table below for storage stability. For long-term storage, flash-freeze the plasma at -70°C .[\[9\]](#)

Temperature	Prothrombin Time (PT) Stability	Activated Partial Thromboplastin Time (aPTT) Stability
Room Temperature (18-24°C)	Up to 24 hours[6]	Up to 4 hours[9][12]
Refrigerated (2-4°C)	Not Recommended (due to cold activation of Factor VII)[8]	Up to 4 hours[13]
Frozen (-20°C)	Up to 2 weeks[6]	Up to 2 weeks[6][9]
Frozen (-70°C)	Up to 6 months[6][14]	Up to 6 months[6][14]

Prothrombin Time (PT) Assay Protocol

The PT test evaluates the extrinsic and common pathways of the coagulation cascade.

- Pre-warm the PT reagent (containing tissue factor and calcium) and patient/control plasma to 37°C.
- Pipette 100 µL of plasma into a pre-warmed cuvette.
- Incubate the plasma for a specified time according to the reagent manufacturer's instructions (typically 1-2 minutes).
- Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.
- Record the time in seconds for clot formation to occur.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

The aPTT test assesses the intrinsic and common pathways.

- Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) to 37°C.
- Pipette 100 µL of patient/control plasma into a pre-warmed cuvette.

- Add 100 μ L of the aPTT reagent to the plasma.
- Incubate the plasma-reagent mixture for the time specified by the manufacturer (usually 3-5 minutes) to allow for optimal activation of contact factors.
- Forcibly add 100 μ L of the pre-warmed calcium chloride solution and simultaneously start a timer.
- Record the time in seconds for the formation of a clot.

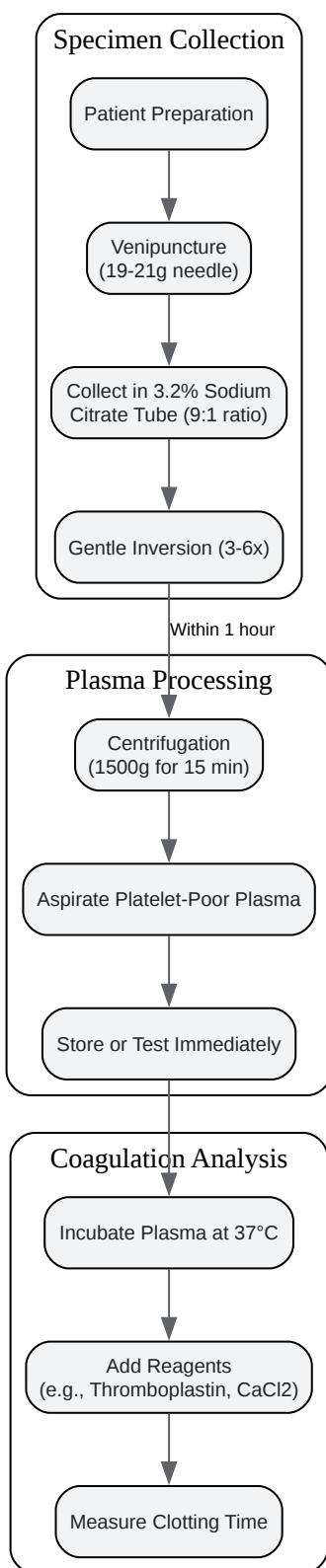
Data Presentation and Interpretation

Quantitative results from coagulation tests are typically reported in seconds. For PT, the International Normalized Ratio (INR) is often calculated to standardize results across different laboratories and reagent lots.

Parameter	Description	Typical Reference Range
Prothrombin Time (PT)	Time in seconds for clot formation after adding thromboplastin.	11-13.5 seconds
International Normalized Ratio (INR)	Standardized ratio of the patient's PT to a control PT.	0.8-1.1
Activated Partial Thromboplastin Time (aPTT)	Time in seconds for clot formation after adding a contact activator, phospholipids, and calcium.	25-35 seconds

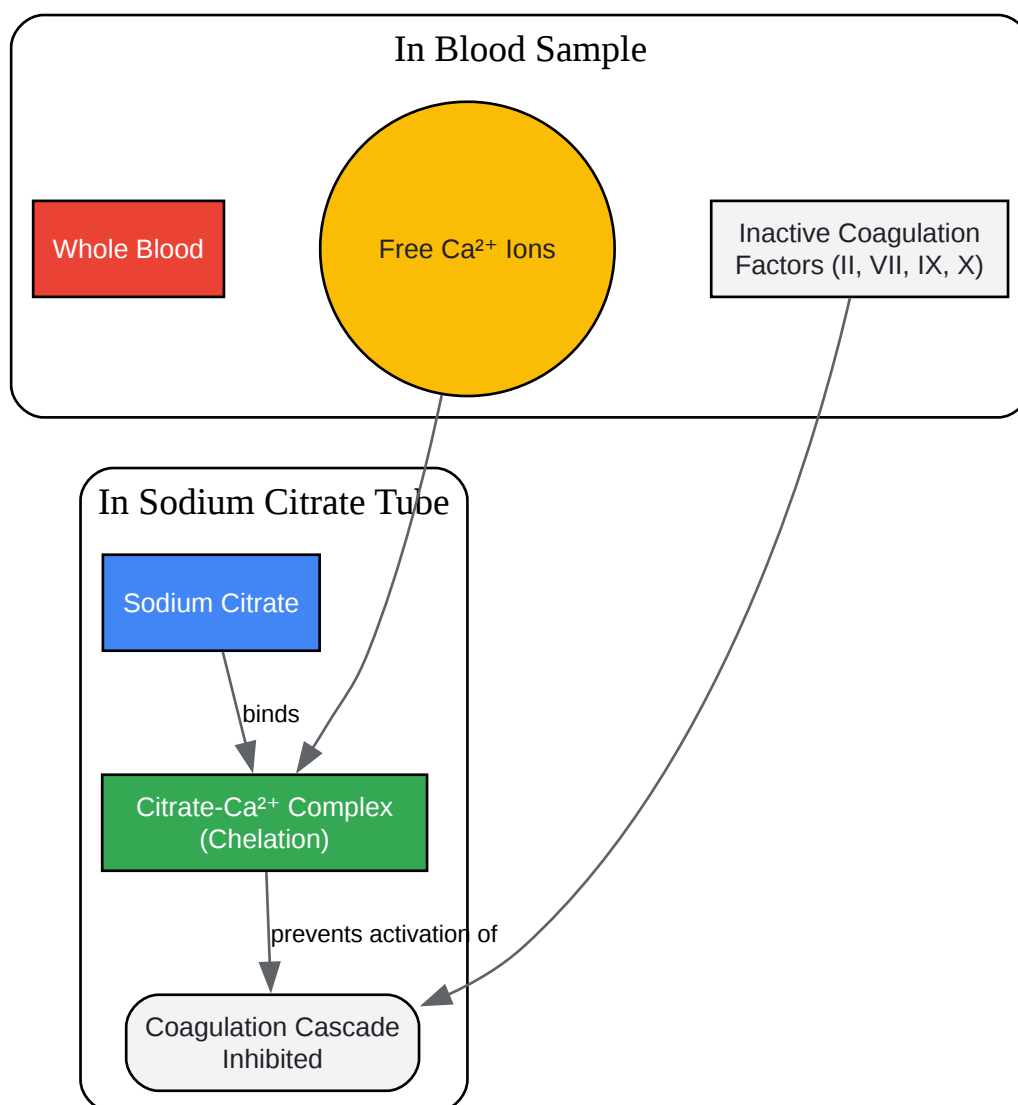
Reference ranges can vary between laboratories and reagent systems. Each laboratory should establish its own reference intervals.

Visualizations



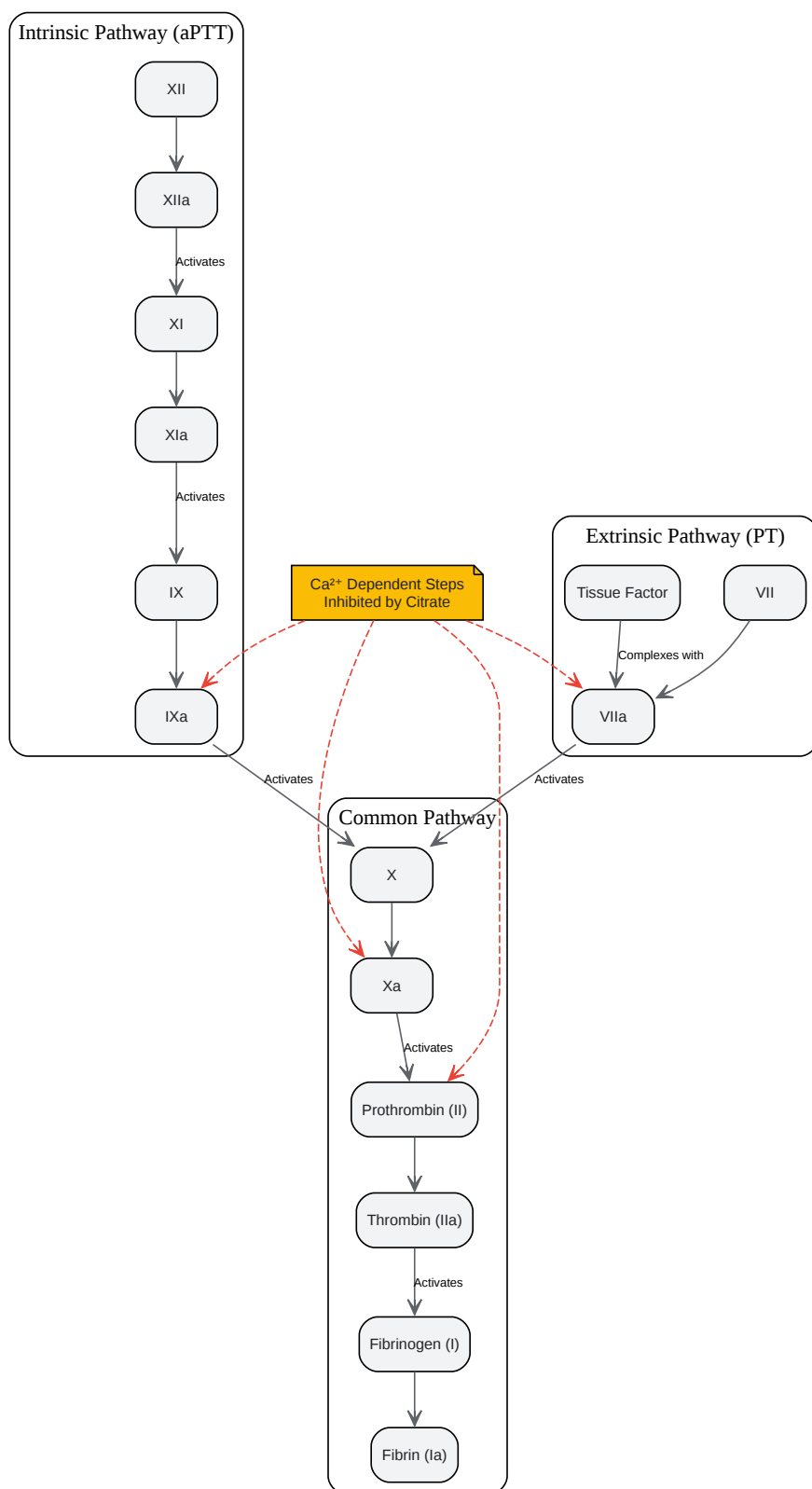
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Caption: Experimental workflow for coagulation testing.



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Caption: Mechanism of action of sodium **citrate**.



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Caption: Coagulation cascade and **citrate**'s targets.

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